history and discovery of lithium diisopropylamide
history and discovery of lithium diisopropylamide
An In-depth Technical Guide to the History and Discovery of Lithium Diisopropylamide (LDA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium diisopropylamide (LDA), a potent, non-nucleophilic hindered base, has become an indispensable tool in modern organic synthesis since its discovery. Its ability to effect clean and regioselective deprotonation of a wide range of carbon acids has been pivotal in the construction of complex molecular architectures, including numerous active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the history, discovery, and core physicochemical properties of LDA, with a focus on practical applications for researchers in drug development and synthetic chemistry.
History and Discovery
Lithium diisopropylamide was first reported in 1950 by Matthew Hamell and Robert Levine.[1] Their seminal work, "Condensations Effected by the Alkali Amides. IV. The Reactions of Esters with Lithium Amide and Certain Substituted Lithium Amides," published in The Journal of Organic Chemistry, detailed the preparation of several hindered lithium amides, including LDA.[1] The primary motivation for their research was to develop strong bases capable of deprotonating esters at the α-position to facilitate acylation reactions, without competing nucleophilic attack at the ester carbonyl group.[1] This discovery was a significant advancement, as existing bases often led to side reactions and lower yields.
The initial synthesis involved the reaction of diisopropylamine (B44863) with phenyllithium (B1222949) in ether. This method, while effective, has been largely superseded by the more convenient preparation from n-butyllithium. The true impact of LDA was realized in the subsequent decades as its unique properties as a strong, yet non-nucleophilic, base were explored and exploited in a vast array of organic transformations.
Physicochemical Properties and Structural Data
Lithium diisopropylamide is a colorless solid, although it is almost exclusively prepared and used as a solution in an ethereal solvent, typically tetrahydrofuran (B95107) (THF).[1][2] It is highly reactive and pyrophoric in its solid, unsolvated state.[3]
Basicity
The high basicity of LDA is a cornerstone of its utility. The pKa of its conjugate acid, diisopropylamine, is approximately 36 in THF, making LDA a powerful base capable of deprotonating a wide range of carbon acids, including ketones, esters, nitriles, and certain hydrocarbons.[1]
| Compound | Solvent | pKa | Reference |
| Diisopropylamine | Water | 11.07 | [4] |
| Diisopropylamine | THF | ~36 | [1] |
| Diisopropylamine | DMSO | 32 | [5] |
Aggregation and Solution Structure
In solution, LDA does not typically exist as a simple monomer. The nature and degree of aggregation are highly dependent on the solvent system.[1]
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In Tetrahydrofuran (THF): In THF, LDA primarily exists as a disolvated dimer, [LDA(THF)]2.[2][6][7] This dimeric structure is central to its reactivity and has been extensively studied by NMR spectroscopy and X-ray crystallography.[6][7]
-
In Non-polar Solvents: In non-polar solvents like toluene (B28343) or hexane, LDA forms a temperature-dependent equilibrium of higher-order oligomers, including trimers and tetramers.[1][3]
-
Effect of Additives: The presence of salts, such as lithium chloride (LiCl), can significantly influence the aggregation state and reactivity of LDA.[8][9][10][11][12] LiCl is known to break up LDA oligomers, leading to more reactive species and, in many cases, accelerating reaction rates.[8][9][10][11][12]
3.2.1. Crystallographic Data of the LDA-THF Dimer
The solid-state structure of the LDA-THF complex has been elucidated by X-ray crystallography, providing precise information on bond lengths and angles within the dimeric core.
| Parameter | Value |
| Bond Lengths (Å) | |
| Li-N | 1.98 - 2.03 |
| Li-O | 1.93 - 1.95 |
| Li...Li | 2.58 |
| N...N | 2.82 |
| Bond Angles (º) | |
| N-Li-N | 88.5 - 89.5 |
| Li-N-Li | 90.5 - 91.5 |
| O-Li-N | 115.2 - 122.1 |
Note: These are representative values and can vary slightly depending on the specific crystal structure determination.
Experimental Protocols
In Situ Preparation of Lithium Diisopropylamide (0.5 M in THF)
This protocol describes the common laboratory-scale preparation of LDA for immediate use.
Reagents and Equipment:
-
Diisopropylamine (freshly distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined by titration)
-
Anhydrous tetrahydrofuran (THF) (freshly distilled from sodium/benzophenone)
-
Dry, argon-flushed round-bottom flask with a magnetic stir bar and septum
-
Syringes and needles
Procedure:
-
To a round-bottom flask under an argon atmosphere, add anhydrous THF (e.g., 40 mL for a 0.5 M solution).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (e.g., 3.5 mL, 25 mmol for 50 mL of 0.5 M solution) via syringe.
-
While stirring, slowly add n-BuLi solution (e.g., 10 mL of 2.5 M solution in hexanes, 25 mmol) dropwise via syringe. A color change to pale yellow is often observed.
-
After the addition is complete, allow the solution to stir at -78 °C for 15-30 minutes before use.
Titration of LDA Solution
The concentration of the prepared LDA solution should be determined by titration before use.
Reagents and Equipment:
-
N-Benzylbenzamide (or other suitable indicator)
-
Anhydrous THF
-
Dry, argon-flushed flask with a magnetic stir bar and septum
-
Syringes
Procedure:
-
To a dry flask under argon, add a precisely weighed amount of N-benzylbenzamide (e.g., ~100 mg).
-
Dissolve the indicator in anhydrous THF (~5 mL).
-
Cool the solution to 0 °C.
-
Slowly add the LDA solution via a 1 mL syringe until the color of the indicator persists (a distinct color change will be observed).
-
Record the volume of LDA solution added and calculate the molarity.
Representative Application: Alkylation of an Ester
This protocol details the α-alkylation of ethyl acetate (B1210297), a classic example of an LDA-mediated reaction.
Reagents and Equipment:
-
Freshly prepared and titrated LDA solution
-
Ethyl acetate (freshly distilled)
-
Methyl iodide (or other alkylating agent)
-
Anhydrous THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard laboratory glassware for reaction and workup
Procedure:
-
To a dry, argon-flushed flask containing a magnetic stir bar, add anhydrous THF and cool to -78 °C.
-
Slowly add the LDA solution (1.1 equivalents) via syringe.
-
Add ethyl acetate (1.0 equivalent) dropwise to the stirred LDA solution at -78 °C.
-
Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add methyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction mixture to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Key Reaction Mechanisms and Logical Workflows
Preparation of Lithium Diisopropylamide
The formation of LDA from diisopropylamine and n-butyllithium is a straightforward acid-base reaction.
Caption: Formation of LDA via deprotonation of diisopropylamine.
Dimeric Structure of LDA in THF
In THF, LDA exists predominantly as a disolvated dimer, which is key to its reactivity.
Caption: Dimeric structure of LDA solvated by two THF molecules.
Kinetic vs. Thermodynamic Enolate Formation
LDA's steric bulk allows for the selective formation of the kinetic enolate from unsymmetrical ketones.
Caption: Pathway for kinetic vs. thermodynamic enolate formation.
Conclusion
The discovery of lithium diisopropylamide by Hamell and Levine in 1950 marked a turning point in synthetic organic chemistry. Its unique combination of high basicity and low nucleophilicity, a direct result of its steric bulk, has provided chemists with a powerful tool for selective C-H activation. Understanding the fundamental principles of its preparation, solution-state behavior, and reactivity is crucial for its effective application in the synthesis of complex molecules, a task of paramount importance in drug discovery and development. This guide has provided a detailed overview of these core aspects, offering a valuable resource for researchers in the field.
References
- 1. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. scispace.com [scispace.com]
- 4. Diisopropylamine - Wikipedia [en.wikipedia.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
